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10-Formyl-5,8-10-trideazafolic acid

GAR transformylase inhibition antifolate purine biosynthesis

10-Formyl-5,8,10-trideazafolic acid (10-formyl-TDAF, FTDF) is a synthetic 5,8,10-trideazafolate analogue designed as a potent, competitive inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase), the first folate-dependent formyl transferase in the de novo purine biosynthetic pathway. Unlike broad-spectrum antifolates that target dihydrofolate reductase (DHFR), 10-formyl-TDAF was rationally engineered to mimic the tetrahedral intermediate of the GAR Tfase-catalyzed formyl transfer reaction, achieving a Ki of 0.26 ± 0.05 μM against the enzyme.

Molecular Formula C23H22N4O7
Molecular Weight 466.4 g/mol
CAS No. 143436-91-3
Cat. No. B131757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Formyl-5,8-10-trideazafolic acid
CAS143436-91-3
Synonyms10-formyl-5,8-10-trideazafolic acid
Molecular FormulaC23H22N4O7
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1
InChIKeyQUTYGDYGQXUSRV-PKHIMPSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Formyl-5,8,10-trideazafolic Acid (CAS 143436-91-3): A Targeted GAR Transformylase Inhibitor for Purine Biosynthesis Research


10-Formyl-5,8,10-trideazafolic acid (10-formyl-TDAF, FTDF) is a synthetic 5,8,10-trideazafolate analogue designed as a potent, competitive inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase), the first folate-dependent formyl transferase in the de novo purine biosynthetic pathway [1]. Unlike broad-spectrum antifolates that target dihydrofolate reductase (DHFR), 10-formyl-TDAF was rationally engineered to mimic the tetrahedral intermediate of the GAR Tfase-catalyzed formyl transfer reaction, achieving a Ki of 0.26 ± 0.05 μM against the enzyme [1]. Its mechanism of action is structurally validated at 2.1 Å resolution, revealing that the inhibitor binds as a hydrated aldehyde (gem-diol) in the enzyme active site [2]. This compound serves as a critical tool compound for dissecting purine metabolism and as a mechanistic probe for structure-based inhibitor design targeting folate-dependent formyl transferases.

Why 10-Formyl-5,8,10-trideazafolic Acid Cannot Be Interchanged with Other GAR Tfase Inhibitors


Inhibitors of GAR Tfase span an extraordinary potency range—from picomolar bisubstrate adducts to low-micromolar classical antifolates—and differ fundamentally in their selectivity for GAR Tfase over the downstream enzyme AICAR Tfase, as well as in their dependence on folylpolyglutamate synthetase (FPGS)-mediated activation [1]. 10-Formyl-TDAF occupies a distinct niche: it is a non-polyglutamatable, reversible competitive inhibitor with a fully characterized structural binding mode (gem-diol) that mechanistically distinguishes it from both the tight-binding clinical candidates (lometrexol, LY309887) and its own close structural analogs (abenzyl 10-formyl-TDAF, the corresponding alcohol) [1][2]. Substituting 10-formyl-TDAF with lometrexol, pemetrexed, or even abenzyl-TDAF introduces different selectivity windows, polyglutamation liabilities, and potency shifts exceeding one order of magnitude—compromising experimental reproducibility in target-validation studies where the specific inhibition of GAR Tfase without confounding downstream AICAR Tfase effects is essential [1][3].

Quantitative Differentiation Evidence for 10-Formyl-5,8,10-trideazafolic Acid Against Closest Analogs


17-Fold Greater GAR Tfase Inhibitory Potency vs. Abenzyl 10-Formyl-TDAF

10-Formyl-TDAF (Ki = 0.26 ± 0.05 μM) exhibits approximately 17-fold greater inhibitory potency against GAR Tfase compared to its closest structural analog, abenzyl 10-formyl-TDAF (Ki = 4.5 ± 0.3 μM), when evaluated under identical assay conditions using purified purN GAR Tfase [1][2]. Both compounds share the 5,8,10-trideazafolate core and a C-10 formyl group; the sole structural difference is the replacement of the benzoyl-glutamate side chain in 10-formyl-TDAF with an abenzyl (N-[7-(2-amino-3,4-dihydro-4-oxo-quinazolin-6-yl)-6-formyl-1-oxo-heptyl]-L-glutamic acid) chain [2].

GAR transformylase inhibition antifolate purine biosynthesis

29-Fold Selectivity for GAR Tfase Over AICAR Tfase vs. Only 9.3-Fold for Abenzyl Analog

10-Formyl-TDAF demonstrates 29-fold selectivity for GAR Tfase (Ki = 0.26 μM) over AICAR Tfase (Ki = 7.6 ± 1.5 μM) [1]. In contrast, abenzyl 10-formyl-TDAF displays only 9.3-fold selectivity (GAR Tfase Ki = 4.5 μM vs. AICAR Tfase Ki = 42 ± 11 μM) [2]. The 3.1-fold improvement in selectivity ratio for 10-formyl-TDAF means that at concentrations required to achieve equivalent GAR Tfase inhibition, 10-formyl-TDAF produces substantially less collateral inhibition of the downstream AICAR Tfase enzyme.

enzyme selectivity AICAR transformylase off-target profiling

Structurally Validated Gem-Diol Binding Mode Confers ~10-Fold Potency Advantage Over the Corresponding Alcohol Analog

The 2.1 Å crystal structure of the E. coli GAR Tfase–β-GAR–10-formyl-TDAF ternary complex reveals that the inhibitor binds as a hydrated aldehyde (gem-diol), mimicking the tetrahedral intermediate of the formyl transfer reaction [1]. This binding mode directly explains the 10-fold difference in inhibitor potency between 10-formyl-TDAF and the corresponding alcohol (10-hydroxymethyl-TDAF), and a further 10-fold reduction for analogs lacking the C-10 oxygen functionality entirely [1]. The gem-diol formation was independently confirmed in solution by ¹³C–¹H NMR spectroscopy [1]. This mechanistic feature is absent in other GAR Tfase inhibitor classes such as lometrexol and LY309887, which do not exploit intermediate-mimicry.

crystal structure mechanism of inhibition structure-based drug design

Non-Polyglutamatable, Reversible Competitive Inhibitor with Distinct Pharmacological Profile vs. Clinical GARFT Inhibitors

10-Formyl-TDAF acts as a simple, reversible competitive inhibitor of GAR Tfase that does not require polyglutamation by folylpolyglutamate synthetase (FPGS) for activity [1][2]. This contrasts sharply with the clinical-stage GARFT inhibitors lometrexol (DDATHF, Ki ≈ 60–100 nM) and LY309887 (Ki = 6.5 nM), both of which are FPGS-activated tight-binding inhibitors whose potency and cellular retention depend on intracellular polyglutamation status [3]. While lometrexol and LY309887 achieve higher intrinsic potency, their efficacy in cellular and in vivo models is modulated by FPGS expression levels and folate transporter activity, introducing variability that complicates target-validation experiments. 10-Formyl-TDAF's FPGS-independence ensures consistent inhibitory activity irrespective of cellular polyglutamation capacity.

polyglutamation-independent reversible inhibitor antifolate pharmacology

DFT Computational Validation Confirms Stable Multisubstrate Adduct Formation with Substrate GAR

Density functional theory (DFT) calculations demonstrate that 10-formyl-TDAF can form a highly stable enzyme-assembled multisubstrate adduct with the substrate β-GAR through one of three distinct reaction pathways, including formation of a covalent imine bond upon elimination of water [1]. This computational validation of the multisubstrate adduct hypothesis—originally proposed in the inhibitor design rationale—provides a mechanistic foundation that is unique among the 5,8,10-trideazafolate class. Neither abenzyl 10-formyl-TDAF nor the functionalized olefin-containing TDAF analogs (compounds 3 and 4 from Boger et al.) have been subjected to comparable DFT-level mechanistic characterization [1][2].

computational chemistry reaction mechanism multisubstrate adduct

Optimal Research and Procurement Application Scenarios for 10-Formyl-5,8,10-trideazafolic Acid


Enzymology Studies Requiring Selective GAR Tfase Inhibition Without AICAR Tfase Confounding

In biochemical assays aimed at dissecting the individual contributions of the two folate-dependent formyl transfer steps in de novo purine biosynthesis, 10-formyl-TDAF's 29-fold selectivity for GAR Tfase over AICAR Tfase (vs. only 9.3-fold for abenzyl 10-formyl-TDAF) makes it the superior choice [5]. At a concentration of ~1 μM, 10-formyl-TDAF achieves >75% GAR Tfase inhibition while inhibiting AICAR Tfase by less than 12%, enabling clean pharmacological separation of the two enzymatic steps [5].

Structural Biology and Fragment-Based Drug Design Leveraging the Validated Gem-Diol Binding Mode

The availability of high-resolution (2.1 Å) co-crystal structures (PDB: 1C2T, 1C3E) with the gem-diol binding mode fully resolved makes 10-formyl-TDAF an essential reference ligand for structure-based drug design campaigns targeting GAR Tfase [5]. Its intermediate-mimicry mechanism provides a validated template for designing transition-state analog inhibitors with improved potency, distinguishing it from lometrexol and LY309887 whose binding modes do not exploit tetrahedral intermediate mimicry [5][4].

Cellular Target-Validation Studies in FPGS-Variable or Folate-Transporter-Deficient Cell Lines

For experiments conducted in cell lines with low or absent FPGS expression (e.g., certain leukemia or solid tumor lines with acquired antifolate resistance), 10-formyl-TDAF's FPGS-independent inhibitory mechanism ensures consistent target engagement that is not achievable with the FPGS-dependent clinical candidates lometrexol and LY309887 [5]. This property also enables direct comparison of GAR Tfase dependence between FPGS-proficient and FPGS-deficient isogenic cell pairs [4].

Computational Chemistry Benchmarking and Inhibitor Optimization Campaigns

The published DFT-level mechanistic characterization of 10-formyl-TDAF's reaction coordinate with β-GAR provides a rare, experimentally anchored computational benchmark for in silico screening and lead optimization efforts [5]. Researchers developing new GAR Tfase inhibitors can use these data to calibrate docking scores, validate force field parameters, and predict the energetic feasibility of multisubstrate adduct formation for novel chemical scaffolds [5].

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